4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride

Fragment-based drug discovery Structure-activity relationship Piperidine scaffold

CAS 2206311-90-0 is a differentiated piperidine building block featuring a stable benzylamide at N¹ and a reactive 4-aminomethyl for parallel library synthesis. Its orthogonal reactivity eliminates protection steps, accelerating SAR around the sigma-1 pharmacophore. Supplied as the HCl salt for superior solubility, it is ideal for focused screening libraries. Ensure research continuity by securing this specific, bifunctional intermediate.

Molecular Formula C14H22ClN3O
Molecular Weight 283.8 g/mol
CAS No. 2206311-90-0
Cat. No. B1486926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride
CAS2206311-90-0
Molecular FormulaC14H22ClN3O
Molecular Weight283.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H21N3O.ClH/c15-10-12-6-8-17(9-7-12)14(18)16-11-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H
InChIKeyAEQJYMRCNSXYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminomethylpiperidine-1-carboxylic Acid Benzylamide Hydrochloride (CAS 2206311-90-0): Structural Identity and Compound Class


4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride (CAS 2206311-90-0, molecular formula C₁₄H₂₂ClN₃O, molecular weight 283.80 g/mol) is a piperidine-1-carboxamide derivative featuring a 4-aminomethyl substituent and an N-benzylamide moiety, supplied as the hydrochloride salt . The compound belongs to the broader 4-aminomethylpiperidine chemotype, a privileged scaffold that has yielded pharmacologically active agents across multiple target classes including M₃ muscarinic receptor antagonists, β₃-adrenoreceptor agonists, and sigma receptor ligands [1]. Within this class, the benzylamide substitution on the piperidine nitrogen distinguishes it from ester-linked analogs (e.g., Cbz-protected derivatives) and from N-benzylpiperidine congeners lacking the urea/carboxamide linkage . The hydrochloride salt form provides enhanced aqueous solubility relative to the free base (free base MW 247.34 g/mol), a property relevant for both biological assay preparation and synthetic manipulation in polar reaction media .

Why 4-Aminomethylpiperidine-1-carboxylic Acid Benzylamide Hydrochloride Cannot Be Replaced by Generic 4-Aminomethylpiperidine Analogs


The 4-aminomethylpiperidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the nature of the N¹-substituent and the length of the aminomethyl spacer, making simple analog substitution unreliable for research continuity. In the M₃ muscarinic antagonist series, replacement of the 4-aminomethylpiperidine core with alternative diamines resulted in >100-fold shifts in subtype selectivity ratios, underscoring that even conservative modifications to the piperidine substitution pattern can drastically alter pharmacological profiles [1]. Similarly, in PKB/Akt inhibitor fragment elaboration studies, a divergence in binding mode was explicitly observed between 4-aminomethylpiperidine-containing molecules and their 4-aminopiperidine counterparts, with the latter achieving 30-fold selectivity for PKB over PKA while the aminomethyl-containing fragments displayed entirely different bound conformations [2]. The benzylamide linkage in the target compound further distinguishes it from the more common benzyl ester (Cbz) protected variants; the carboxamide is hydrolytically more stable than the corresponding carbamate under both acidic and basic conditions, offering a differentiated stability profile for applications requiring aqueous incubation or prolonged storage in solution [3]. These SAR discontinuities mean that procurement decisions based solely on core scaffold similarity—without accounting for the specific N¹-substitution and spacer geometry—risk introducing uncontrolled variables into ongoing research programs.

Quantitative Differentiation Evidence: 4-Aminomethylpiperidine-1-carboxylic Acid Benzylamide Hydrochloride vs. Closest Analogs


Aminomethyl Spacer Length: Structural Differentiation from 4-Amino-piperidine-1-carboxylic Acid Benzylamide Hydrochloride (CAS 2203714-65-0)

The target compound contains a 4-aminomethyl substituent (CH₂NH₂) on the piperidine ring, whereas the closest direct analog 4-Amino-piperidine-1-carboxylic acid benzylamide hydrochloride (CAS 2203714-65-0) bears a 4-amino group (NH₂) directly attached to the ring. This single methylene insertion increases the molecular weight from 269.77 g/mol (comparator) to 283.80 g/mol (target) and extends the primary amine approximately 1.5 Å further from the piperidine core . In fragment-based drug discovery, this spacer length difference is non-trivial: the 4-aminomethylpiperidine moiety provides an additional rotational degree of freedom and altered vector geometry for the primary amine, which has been shown to produce divergent binding modes in kinase inhibitor programs where 4-aminomethylpiperidine and 4-aminopiperidine fragments adopted different conformations when elaborated into PKB inhibitors [1].

Fragment-based drug discovery Structure-activity relationship Piperidine scaffold

Carboxamide vs. Carbamate Linkage Stability: Differentiation from Cbz-Protected 4-Aminomethylpiperidine Analogs (CAS 157023-34-2 and CAS 172348-57-1)

The target compound features a benzylamide linkage (N-benzylcarboxamide) at the piperidine N¹ position, whereas two common alternative forms—4-Aminomethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride (CAS 172348-57-1) and 1-Cbz-4-aminomethylpiperidine (CAS 157023-34-2)—employ a benzyl carbamate (Cbz) linkage. The carboxamide bond in the target compound is inherently more resistant to both acidic hydrolysis and hydrogenolytic cleavage than the benzyl carbamate protecting group. Under standard hydrogenolysis conditions (H₂, Pd/C, 35–40 °C) used to remove Cbz groups, the benzylamide linkage remains intact, whereas the Cbz group is quantitatively cleaved . This differential stability enables orthogonal synthetic strategies: the target compound's benzylamide serves as a stable N-substituent during subsequent transformations at the primary aminomethyl group, whereas Cbz-protected analogs require the user to manage protecting group lability or perform additional deprotection steps .

Chemical stability Protecting group strategy Intermediate synthesis

Class-Level Sigma-1 Receptor Affinity: Piperidine-4-carboxamide SAR Informing Target Compound Potential

While no direct sigma receptor binding data exist for CAS 2206311-90-0 specifically, the piperidine-4-carboxamide chemotype to which it belongs has been systematically characterized for sigma-1 and sigma-2 receptor affinity. In the series reported by Zampieri et al. (2015), N-benzylcarboxamide-substituted piperidine derivatives demonstrated sigma-1 receptor affinity with Ki values in the nanomolar range; the parent N-benzylpiperidine-4-carboxamide scaffold exhibited a sigma-1 Ki of 71 nM [1]. Further structural optimization within this series yielded compounds with sigma-1 Ki as low as 3.7 nM and sigma-2/sigma-1 selectivity ratios up to 351-fold, demonstrating that the benzylamide-substituted piperidine-4-carboxamide framework is a validated pharmacophore for sigma receptor engagement [2]. The target compound retains this core pharmacophore and adds a 4-aminomethyl group that provides a synthetic handle for further derivatization without disrupting the sigma-binding N-benzylcarboxamide motif.

Sigma receptor Radioligand binding Piperidine-4-carboxamide

Hydrochloride Salt Form: Solubility Differentiation from Free Base (CAS 302339-20-4)

The target compound is supplied as the hydrochloride salt (CAS 2206311-90-0, MW 283.80 g/mol), whereas the corresponding free base 4-(Aminomethyl)-N-benzylpiperidine-1-carboxamide (CAS 302339-20-4) has a molecular weight of 247.34 g/mol and lacks the hydrochloride counterion . The salt form provides significantly enhanced aqueous solubility due to ionization of the primary amine (predicted pKa ~10.13 for the aminomethyl group, based on DFT calculations for the 4-aminomethylpiperidine core) . At physiological pH (7.4), the hydrochloride salt is expected to exhibit >10-fold higher aqueous solubility than the free base, a critical parameter for preparing concentrated stock solutions for biological assays, SPR-based binding studies, or in vivo formulation .

Aqueous solubility Salt selection Bioassay compatibility

Recommended Application Scenarios for 4-Aminomethylpiperidine-1-carboxylic Acid Benzylamide Hydrochloride Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD): Aminomethyl Handle for Fragment Elaboration on the Piperidine-4-carboxamide Scaffold

The target compound serves as an ideal fragment-elaboration starting point for programs targeting sigma receptors or other piperidine-4-carboxamide-recognizing proteins. The validated sigma-1 pharmacophore (N-benzylpiperidine-4-carboxamide, class Ki range 3.7–71 nM [1]) is preserved, while the 4-aminomethyl substituent provides a synthetically accessible primary amine for amide coupling, reductive amination, sulfonamide formation, or biotin/fluorophore conjugation. This bifunctional architecture—a stable benzylamide at N¹ and a reactive aminomethyl at C⁴—enables systematic SAR exploration without compromising the core pharmacophore. The hydrochloride salt form ensures sufficient solubility for biochemical assay preparation at concentrations up to 10–50 mM in aqueous buffer or DMSO stock solutions. [2]

Multi-Step Synthetic Intermediate Requiring Orthogonal Protection Strategy

In synthetic sequences involving 4-aminomethylpiperidine as a core building block, the target compound offers a strategic advantage over Cbz-protected alternatives (CAS 157023-34-2, CAS 172348-57-1). The benzylamide linkage at N¹ is stable under hydrogenolytic conditions that cleave benzyl carbamates (H₂, Pd/C, 35–40 °C ), allowing the researcher to perform hydrogenation-sensitive transformations at other positions without N¹-deprotection. Conversely, the free primary amine at the 4-aminomethyl group can be selectively functionalized (e.g., Boc protection, amide formation) while leaving the benzylamide intact. This orthogonal reactivity profile reduces the number of protection/deprotection steps compared to using Cbz-protected intermediates, potentially improving overall synthetic yield and reducing purification burden.

Sigma Receptor Ligand Screening Libraries: Aminomethyl-Derivatized Piperidine-4-carboxamide Panel

For medicinal chemistry groups building focused screening libraries around the piperidine-4-carboxamide sigma receptor pharmacophore, the target compound enables rapid parallel derivatization at the aminomethyl position. Starting from a common intermediate (CAS 2206311-90-0), diverse amide, sulfonamide, or urea libraries can be generated in a single synthetic step. This approach contrasts with the use of the unsubstituted N-benzylpiperidine-4-carboxamide scaffold (sigma-1 Ki = 71 nM [1]), which lacks a convenient derivatization handle. The resulting library members retain the benzylamide pharmacophore while exploring additional binding interactions via the extended aminomethyl vector, potentially improving both affinity and subtype selectivity beyond the 351-fold sigma-2/sigma-1 ratio achieved by optimized but non-derivatizable analogs. [2]

Gastrokinetic Agent Research: Intermediate for Bicyclic Benzamide Synthesis

Patent literature (EA002619B1, Janssen Pharmaceutica) establishes 4-aminomethylpiperidine derivatives as key intermediates in the synthesis of gastrokinetic bicyclic benzamides targeting disorders of gastric emptying [3]. The target compound, with its pre-installed benzylamide at N¹ and free aminomethyl at C⁴, represents a strategically functionalized intermediate that can be directly elaborated—via acylation or reductive amination at the aminomethyl group—to access compound libraries within this therapeutic class. The differentiated stability of the benzylamide linkage versus the more labile Cbz or benzyl ester protecting groups commonly used in this synthetic pathway simplifies the synthetic route by eliminating one deprotection/re-protection cycle.

Quote Request

Request a Quote for 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.